molecular formula C20H20N6O2S B358160 7,14,14-trimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide CAS No. 899383-92-7

7,14,14-trimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

Cat. No.: B358160
CAS No.: 899383-92-7
M. Wt: 408.5g/mol
InChI Key: TVEXIDLSVKZJDK-UHFFFAOYSA-N
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Description

5,10,10-trimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,10-trimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,10,10-trimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,10,10-trimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,10,10-trimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,10-trimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

899383-92-7

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5g/mol

IUPAC Name

7,14,14-trimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

InChI

InChI=1S/C20H20N6O2S/c1-11-23-19-15(13-7-20(2,3)28-10-14(13)29-19)17-24-16(25-26(11)17)18(27)22-9-12-5-4-6-21-8-12/h4-6,8H,7,9-10H2,1-3H3,(H,22,27)

InChI Key

TVEXIDLSVKZJDK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NC(=NN14)C(=O)NCC5=CN=CC=C5

Canonical SMILES

CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NC(=NN14)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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